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Compound of Interest

Compound Name: Cobalt(III) oxide black

Cat. No.: B073725 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Cobalt(III) oxide (Co₂O₃), a material of significant interest in catalysis, energy storage, and

materials science, presents a fascinating and complex structural landscape. The pure,

crystalline black form of cobalt(III) oxide is considered elusive and thermodynamically unstable,

often coexisting with or transforming into other cobalt oxides such as CoO and the more stable

spinel Co₃O₄. This technical guide provides a comprehensive analysis of the crystal structure

of cobalt(III) in an oxide framework, focusing on the available crystallographic data,

experimental methodologies for its synthesis and characterization, and a clear visualization of

its structural and experimental intricacies.

Crystallographic Data Summary
The crystal structure of cobalt(III) oxide has been reported in several forms, primarily as a

theoretically predicted stable phase or as a component within a solid solution. The following

tables summarize the key quantitative crystallographic data for the most relevant structures.

Table 1: Orthorhombic Cobalt(III) Oxide (Co₂O₃)
This structure represents a theoretically predicted stable phase of Co₂O₃.
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Parameter Value Reference

Crystal System Orthorhombic [1]

Space Group Cmcm (No. 63) [1]

Lattice Constants a = 3.02 Å [1]

b = 9.85 Å [1]

c = 15.22 Å [1]

Volume 452.37 Å³ [1]

Co³⁺ Coordination Octahedral (CoO₆) [1]

Co-O Bond Distances 1.80 - 2.31 Å [1]

Table 2: Cubic Bixbyite Structure in (Ln₀.₅Co₀.₅)₂O₃ Solid
Solution
Cobalt(III) oxide can be stabilized in a cubic bixbyite structure when incorporated into a solid

solution with rare-earth oxides.

Parameter Value Reference

Crystal System Cubic [2][3]

Space Group Ia-3 (No. 206) [2]

Coordination Co³⁺ in octahedral sites [2]

Note
Lattice parameters vary with

the lanthanide (Ln) element.
[2]

Experimental Protocols
The synthesis and structural analysis of materials containing cobalt(III) oxide require precise

control over experimental conditions. Below are detailed methodologies for key experiments.

Synthesis of "Cobalt(III) Oxide Black"
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While pure, crystalline Co₂O₃ is difficult to synthesize, a black powder often designated as

cobalt(III) oxide can be prepared by the following method.[4] It is important to note that this

product may contain a mixture of cobalt oxides.

Method: Heating of Cobalt Compounds in Air[4]

Precursor: Start with a cobalt(II) salt, such as cobalt(II) nitrate or cobalt(II) carbonate.

Heating: Heat the precursor compound in an air atmosphere at a relatively low temperature,

typically in the range of 300-400°C.

Duration: The heating duration can vary but is typically several hours to ensure complete

decomposition and oxidation.

Product: The resulting material is a steel-gray or black powder.[4]

It is crucial to avoid high temperatures, as this will lead to the formation of the more stable

Co₃O₄.[4]

Crystal Structure Determination by X-ray Diffraction
(XRD) and Rietveld Refinement
X-ray diffraction is the primary technique for determining the crystal structure of cobalt oxides.

Rietveld refinement is then used to refine the structural model against the experimental

diffraction data.

Methodology:

Sample Preparation: The synthesized cobalt oxide powder is finely ground to ensure random

orientation of the crystallites. The powder is then mounted on a sample holder.

Data Collection:

Instrument: A powder X-ray diffractometer equipped with a copper (Cu Kα) or other

suitable X-ray source is used.

Scan Range: Data is typically collected over a 2θ range of 10° to 120°.[2]
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Scan Type: A continuous or step scan is performed.

Phase Identification: The initial identification of the crystalline phases present in the sample

is done by comparing the experimental diffraction pattern with standard diffraction patterns

from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS).

Rietveld Refinement:

Software: Specialized software such as FullProf Suite is used for the refinement.[2]

Procedure:

An initial structural model (including space group, lattice parameters, and atomic

positions) is proposed based on the phase identification.

The software calculates a theoretical diffraction pattern based on the model and

compares it to the experimental data.

The structural and instrumental parameters are iteratively refined to minimize the

difference between the calculated and observed patterns.

The quality of the fit is assessed using reliability factors (R-factors).

Visualizing Structures and Workflows
To better understand the complex relationships in the study of cobalt(III) oxide, the following

diagrams have been generated using the DOT language.

Figure 1. Relationship between reported crystal structures of Co₂O₃.
Figure 2. Experimental workflow for synthesis and structural analysis.

Discussion
The instability of pure Co₂O₃ poses a significant challenge to its characterization.[2] Theoretical

studies suggest that a corundum-type structure for Co₂O₃ is not stable.[2][5] However, the

existence of a stable orthorhombic phase has been predicted.[1] Experimentally, the trivalent

state of cobalt is most readily stabilized within a solid solution, such as with yttrium oxide

(Y₂O₃) or lutetium oxide (Lu₂O₃), where it adopts a cubic bixbyite structure.[2][3]
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The synthesis of "cobalt(III) oxide black" by heating cobalt compounds at low temperatures

often yields a product that is a mixture of oxides, including the spinel Co₃O₄, which contains

both Co²⁺ and Co³⁺ ions.[4][6] Therefore, careful characterization using techniques like X-ray

diffraction and Rietveld refinement is essential to identify the precise phases present. The Co-O

bond lengths in the predicted orthorhombic structure of Co₂O₃ range from 1.80 to 2.31 Å,

reflecting the distorted octahedral coordination of the cobalt ions.[1]

In conclusion, while a definitive, universally accepted crystal structure for pure, black cobalt(III)

oxide remains an active area of research, the available data point towards a complex

landscape of stable, metastable, and stabilized structures. For professionals in research and

drug development who may utilize cobalt oxides as catalysts or in other applications, a

thorough understanding of this structural diversity is paramount for predicting and controlling

material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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